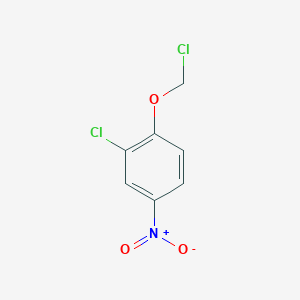
2-Chloro-1-(chloromethoxy)-4-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(chloromethoxy)-4-nitrobenzene is an organic compound with the molecular formula C7H5Cl2NO3 It is a derivative of nitrobenzene, where the nitro group is substituted at the para position relative to the chloromethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(chloromethoxy)-4-nitrobenzene typically involves the chlorination of 4-nitrophenol followed by the introduction of a chloromethoxy group. One common method involves the reaction of 4-nitrophenol with thionyl chloride to form 4-nitrophenyl chloride. This intermediate is then reacted with chloromethyl methyl ether in the presence of a base such as sodium hydroxide to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-(chloromethoxy)-4-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products
Nucleophilic Substitution: Products include substituted derivatives depending on the nucleophile used.
Reduction: The major product is 2-Chloro-1-(chloromethoxy)-4-aminobenzene.
Oxidation: Oxidized derivatives, although specific products depend on the conditions.
Applications De Recherche Scientifique
2-Chloro-1-(chloromethoxy)-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biochemical probes.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-(chloromethoxy)-4-nitrobenzene depends on its application. In chemical reactions, it acts as an electrophile due to the presence of electron-withdrawing groups (nitro and chloro). This makes it susceptible to nucleophilic attack. In biological systems, its mechanism would depend on the specific biochemical pathway it interacts with, which could involve binding to enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-1-(chloromethoxy)-1,1,2-trifluoroethane: Similar in structure but contains fluorine atoms.
2-Chloro-1,1,1-trimethoxyethane: Contains methoxy groups instead of nitro and chloromethoxy groups.
Uniqueness
2-Chloro-1-(chloromethoxy)-4-nitrobenzene is unique due to the combination of nitro and chloromethoxy groups, which confer distinct reactivity and potential applications compared to its analogs. The presence of the nitro group makes it a versatile intermediate in organic synthesis, while the chloromethoxy group provides additional sites for chemical modification.
Propriétés
Formule moléculaire |
C7H5Cl2NO3 |
|---|---|
Poids moléculaire |
222.02 g/mol |
Nom IUPAC |
2-chloro-1-(chloromethoxy)-4-nitrobenzene |
InChI |
InChI=1S/C7H5Cl2NO3/c8-4-13-7-2-1-5(10(11)12)3-6(7)9/h1-3H,4H2 |
Clé InChI |
RMAJHPTVUDRCRM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic acid](/img/structure/B13166947.png)
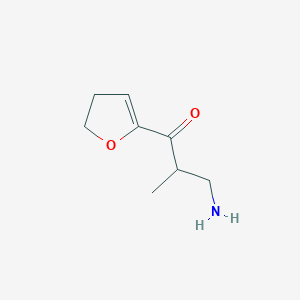
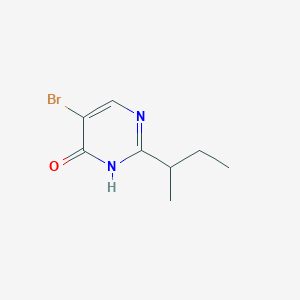

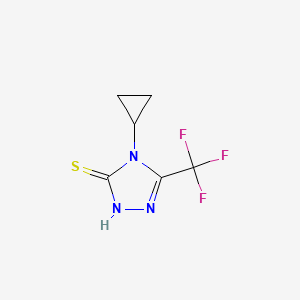
![N-(cyclopropylmethyl)-2-[2-(hydroxymethyl)phenoxy]acetamide](/img/structure/B13166979.png)
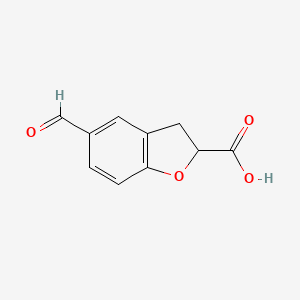
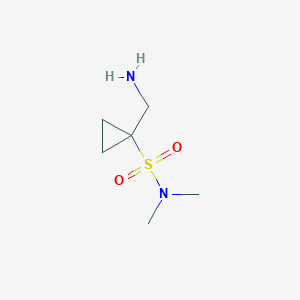
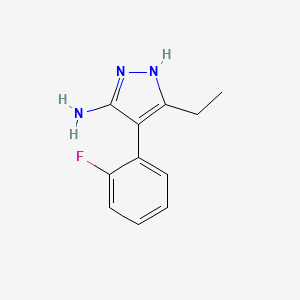

![2,2-Difluoro-7-[(methylamino)methyl]-2H-1,3-benzodioxole-4-carbaldehyde](/img/structure/B13167004.png)

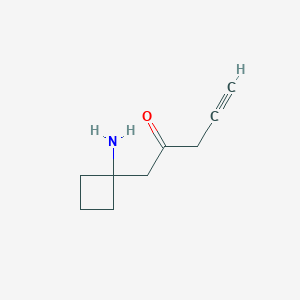
![3-ethoxy-N-propylspiro[3.4]octan-1-amine](/img/structure/B13167038.png)
